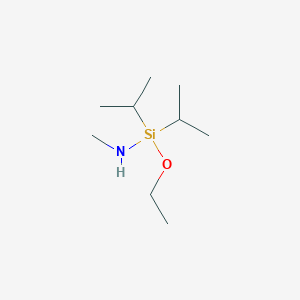
4-(1,3-Benzothiazol-2-yl)-3-ethylidene-1-(pyridin-3-yl)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-Benzothiazol-2-yl)-3-ethylidene-1-(pyridin-3-yl)azetidin-2-one is a heterocyclic compound that features a unique combination of benzothiazole, pyridine, and azetidinone moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzothiazol-2-yl)-3-ethylidene-1-(pyridin-3-yl)azetidin-2-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Formation of Azetidinone Ring: The azetidinone ring can be formed via the Staudinger reaction, which involves the [2+2] cycloaddition of an imine with a ketene.
Coupling Reactions: The benzothiazole and azetidinone intermediates are then coupled with a pyridine derivative through various coupling reactions, such as Suzuki or Heck coupling, under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylidene group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the azetidinone ring, potentially opening it to form amines or alcohols.
Substitution: The benzothiazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are used under various conditions, often in the presence of catalysts like palladium or copper.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Medicinal Chemistry: Due to its structural complexity, it is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(1,3-Benzothiazol-2-yl)-3-ethylidene-1-(pyridin-3-yl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can interact with enzyme active sites, while the azetidinone ring can form covalent bonds with nucleophilic residues. The pyridine ring can enhance binding affinity through π-π interactions with aromatic residues in proteins.
類似化合物との比較
Similar Compounds
4-(1,3-Benzothiazol-2-yl)-3-methylidene-1-(pyridin-3-yl)azetidin-2-one: Similar structure but with a methylidene group instead of an ethylidene group.
4-(1,3-Benzothiazol-2-yl)-3-ethylidene-1-(pyridin-2-yl)azetidin-2-one: Similar structure but with a pyridin-2-yl group instead of a pyridin-3-yl group.
Uniqueness
The unique combination of benzothiazole, pyridine, and azetidinone moieties in 4-(1,3-Benzothiazol-2-yl)-3-ethylidene-1-(pyridin-3-yl)azetidin-2-one provides it with distinct chemical reactivity and biological activity compared to its analogs. The specific positioning of the ethylidene and pyridin-3-yl groups can significantly influence its interaction with biological targets and its overall pharmacological profile.
特性
CAS番号 |
918891-51-7 |
|---|---|
分子式 |
C17H13N3OS |
分子量 |
307.4 g/mol |
IUPAC名 |
4-(1,3-benzothiazol-2-yl)-3-ethylidene-1-pyridin-3-ylazetidin-2-one |
InChI |
InChI=1S/C17H13N3OS/c1-2-12-15(16-19-13-7-3-4-8-14(13)22-16)20(17(12)21)11-6-5-9-18-10-11/h2-10,15H,1H3 |
InChIキー |
JKBRDSRBPSWVFP-UHFFFAOYSA-N |
正規SMILES |
CC=C1C(N(C1=O)C2=CN=CC=C2)C3=NC4=CC=CC=C4S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(1R)-1-Phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14188288.png)





![7-Chloro-1-(3-chloropropyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B14188336.png)






![3-[(Dibenzo[b,d]furan-4-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14188382.png)
